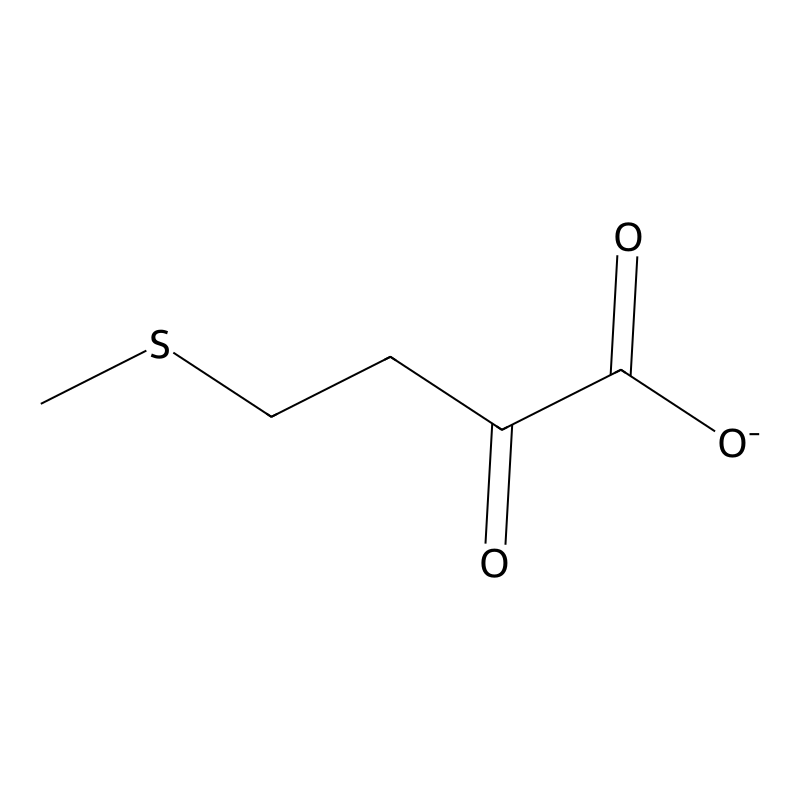

4-Methylthio-2-oxobutanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Methylthio-2-oxobutanoate, also known as 2-oxo-4-methylthiobutanoic acid or 4-(methylsulfanyl)-2-oxobutanoic acid, is a member of the thia fatty acids class. These compounds are characterized by the incorporation of a sulfur atom into the fatty acid structure. This specific compound has a molecular formula of and a molecular weight of approximately 148.18 g/mol. It is a hydrophobic molecule that is practically insoluble in water and exhibits weak acidic properties, with its acidity being attributed to the carboxylic acid functional group present in its structure .

4-Methylthio-2-oxobutanoate has been identified as a precursor to methional, which plays a crucial role in cellular processes, particularly apoptosis in lymphoid cells. Methional induces apoptosis in interleukin-3 dependent BAF3 murine lymphoid cells by causing extensive DNA double-strand breaks and fragmentation. This indicates that the methylthio group is essential for the apoptotic activity of methional . Furthermore, its involvement in cysteine and methionine metabolism highlights its biological significance in amino acid biosynthesis pathways .

The synthesis of 4-Methylthio-2-oxobutanoate can be achieved through various methods:

- From L-methionine: It can be synthesized from L-methionine through enzymatic reactions involving specific aminotransferases.

- From Butyric Acid: Another method involves the reaction of butyric acid with sulfur-containing compounds to introduce the methylthio group into the fatty acid structure.

- Microbial Synthesis: Certain yeast strains, such as Trigonopsis variabilis, have been utilized for the production of this compound using immobilized whole cells containing D-amino acid oxidase .

4-Methylthio-2-oxobutanoate has several applications across different fields:

- Biotechnology: It is used in metabolic engineering for producing methional and other sulfur-containing metabolites.

- Food Industry: Due to its role in flavor and aroma profiles, it may be relevant in food processing.

- Pharmaceuticals: Its derivatives are studied for potential therapeutic effects related to apoptosis and cancer treatment.

Research indicates that 4-Methylthio-2-oxobutanoate interacts with various cellular pathways primarily through its conversion to methional. Studies have shown that methional's ability to induce apoptosis is significantly influenced by the presence of the methylthio group. This interaction suggests potential therapeutic avenues for targeting apoptosis-related pathways in cancer treatment .

Several compounds share structural similarities with 4-Methylthio-2-oxobutanoate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methional | Direct metabolite derived from 4-Methylthio-2-oxobutanoate | Induces apoptosis; significant biological activity |

| 2-Oxo-4-methylthiobutyrate | Similar thia fatty acid structure | Precursor for various metabolic pathways |

| L-Methionine | Contains sulfur but lacks keto group | Essential amino acid; involved in protein synthesis |

| 5'-S-Methylthioadenosine | Contains methylthio group; involved in methylation reactions | Key player in cellular methylation processes |

The uniqueness of 4-Methylthio-2-oxobutanoate lies primarily in its role as a precursor to methional and its specific involvement in amino acid metabolism, distinguishing it from other sulfur-containing compounds .

4-Methylthio-2-oxobutanoate possesses the molecular formula C₅H₈O₃S, with a molecular weight of 148.18 grams per mole [1] [3] [4]. The compound is systematically named 4-(methylsulfanyl)-2-oxobutanoic acid according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [3] [5]. The exact mass of this compound has been precisely determined as 148.019414812 grams per mole through high-resolution mass spectrometry measurements [3] [5] [8].

The structural framework consists of a four-carbon aliphatic chain bearing both a ketone functional group at the second carbon position and a carboxylic acid group at the terminal carbon [3] [4] [5]. A methylthio substituent is attached to the fourth carbon, contributing to the molecule's unique chemical properties [1] [3] [5]. The compound's canonical Simplified Molecular Input Line Entry System representation is CSCCC(=O)C(O)=O, which clearly delineates the connectivity pattern [3] [4] [5] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈O₃S | [1] [3] [4] |

| Molecular Weight | 148.18 g/mol | [1] [3] [4] |

| Exact Mass | 148.019414812 g/mol | [3] [5] [8] |

| InChI Key | SXFSQZDSUWACKX-UHFFFAOYSA-N | [3] [4] [5] |

| Chemical Abstracts Service Number | 583-92-6 | [3] [4] [5] |

Stereochemistry and Conformational Analysis

4-Methylthio-2-oxobutanoate exhibits minimal stereochemical complexity due to the absence of chiral centers in its molecular structure [3] [10]. The compound belongs to the point group C₁ symmetry, indicating no significant symmetry elements within the molecule [3]. The absence of stereoisomers simplifies the conformational landscape, with the primary conformational variations arising from rotation around the carbon-carbon single bonds within the aliphatic chain [9] [10].

The methylthio group can adopt different orientations relative to the carbonyl functionalities, leading to multiple stable conformers [9] [10]. Computational studies suggest that the most energetically favorable conformations involve gauche arrangements that minimize steric interactions between the sulfur-containing substituent and the carbonyl oxygen atoms [11]. The rotational barriers around the carbon-sulfur bonds are relatively low, allowing for facile interconversion between conformational states at ambient temperatures [9] [11].

Physical State and Appearance

Under standard temperature and pressure conditions, 4-methylthio-2-oxobutanoate exists as a solid crystalline material [3] [10]. The compound typically manifests as a colorless to pale yellow crystalline solid, though the exact appearance can vary depending on purity and crystallization conditions [6]. The presence of the methylthio functional group contributes to the compound's distinctive characteristics and influences its physical properties [6].

The solid-state structure has been characterized through various analytical techniques, confirming the molecular arrangement and intermolecular interactions [3] [10]. Temperature-dependent phase behavior studies indicate that the compound maintains its solid state across a broad temperature range under normal atmospheric conditions [13] [30].

Solubility Characteristics

4-Methylthio-2-oxobutanoate demonstrates limited aqueous solubility, characterized as slightly soluble in water with a measured solubility of approximately 7.44 milligrams per milliliter [5] [12] [14]. The hydrophobic nature of the methylthio substituent significantly influences the compound's interaction with polar solvents [12] [14] [16]. The molecule's amphiphilic character, arising from the combination of hydrophobic methylthio groups and hydrophilic carboxylic acid functionality, determines its solubility profile across different solvent systems [12] [14].

Enhanced solubility is observed in organic solvents due to favorable interactions with the methylthio moiety [6] [12]. The compound's solubility characteristics are pH-dependent, with increased dissolution observed under alkaline conditions where deprotonation of the carboxylic acid group occurs [12] [14] [16].

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | 7.44 mg/mL | [5] |

| Aqueous (general) | Slightly soluble | [12] [14] [16] |

| Organic solvents | Enhanced solubility | [6] |

Acid-Base Properties

pKa Values

The acid-base behavior of 4-methylthio-2-oxobutanoate is primarily governed by the carboxylic acid functional group present in the molecule [5] [12] [14]. The compound exhibits a pKa value of approximately 3.3 for the strongest acidic site, which corresponds to the carboxyl group deprotonation [5]. This value places the compound within the range typical for aliphatic carboxylic acids, though the electron-withdrawing effect of the adjacent ketone group contributes to a slightly enhanced acidity compared to simple alkyl carboxylic acids [5].

The presence of the ketone functionality at the alpha position relative to the carboxylic acid creates an electron-deficient environment that stabilizes the conjugate base formed upon deprotonation [5]. Secondary ionizable sites are not significantly acidic under physiological conditions, with the methylthio group remaining protonated across the entire physiological pH range [5].

Ionization States at Physiological pH

At physiological pH values (approximately 7.4), 4-methylthio-2-oxobutanoate exists predominantly in its deprotonated anionic form [1] [5]. The compound carries a net negative charge of -1 under these conditions due to the complete deprotonation of the carboxylic acid group [5]. This ionization state significantly influences the molecule's biological interactions and membrane permeability characteristics [1] [5].

The anionic form represents the major microspecies at pH 7.3, as confirmed through computational modeling and experimental pH-dependent studies [1]. The high degree of ionization at physiological pH contributes to the compound's role as a charged metabolite in biological systems [1] [5].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-methylthio-2-oxobutanoate through analysis of both proton and carbon-13 spectra [19] [20]. In proton nuclear magnetic resonance spectra, the methylthio group typically appears as a singlet around 2.1 parts per million, representing the three protons of the methyl group attached to sulfur [20]. The methylene protons adjacent to the sulfur atom resonate in the 2.5-3.0 parts per million region, while the methylene protons alpha to the carbonyl group appear slightly downfield due to the deshielding effect of the carbonyl functionality [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the carbonyl carbons in the 170-200 parts per million range [19] [20]. The ketone carbonyl carbon typically appears around 200 parts per million, while the carboxylic acid carbonyl carbon resonates near 170 parts per million [19] [20]. The methylthio carbon appears as a characteristic signal around 15-20 parts per million, and the aliphatic chain carbons show signals in the 20-50 parts per million region [19] [20].

Mass Spectrometry Profiles

Mass spectrometry analysis of 4-methylthio-2-oxobutanoate reveals a molecular ion peak at mass-to-charge ratio 148, corresponding to the intact molecular structure [22]. High-resolution mass spectrometry confirms the exact mass as 148.019414812, enabling unambiguous molecular formula determination [22]. Fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information through characteristic ion formations [22].

The compound exhibits specific fragmentation pathways involving loss of the carboxylic acid functionality and cleavage patterns associated with the methylthio substituent [22]. Electrospray ionization methods have been successfully employed for ionization, with the compound showing efficient ionization in both positive and negative ion modes [22]. The mass spectral database contains comprehensive spectral trees with multiple tandem mass spectrometry levels, providing detailed fragmentation information for analytical applications [22].

Infrared Spectroscopy Features

Infrared spectroscopy of 4-methylthio-2-oxobutanoate reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [25] [26]. The carbonyl stretching vibrations appear in the 1700-1750 wavenumber region, with the ketone and carboxylic acid carbonyls showing distinct absorption frequencies [25] [26]. The carboxylic acid hydroxyl group exhibits a broad absorption band in the 3000-3500 wavenumber range due to hydrogen bonding interactions [25] [26].

Carbon-hydrogen stretching vibrations appear in the 2800-3100 wavenumber region, with methyl and methylene groups showing characteristic patterns [26]. The carbon-sulfur stretching modes contribute to absorptions in the lower frequency region, typically below 1000 wavenumbers [26]. Bending vibrations of various carbon-hydrogen groups are observed in the 1000-1500 wavenumber range, providing additional structural confirmation [26].

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C=O (ketone) | 1700-1750 | Carbonyl stretch | [25] [26] |

| C=O (carboxylic acid) | 1700-1750 | Carbonyl stretch | [25] [26] |

| O-H (carboxylic acid) | 3000-3500 | Hydroxyl stretch | [25] [26] |

| C-H | 2800-3100 | Alkyl stretch | [26] |

Stability and Reactivity Parameters

Thermal Stability

4-Methylthio-2-oxobutanoate demonstrates significant thermal stability under standard storage and handling conditions [13] [30] [31]. The sodium salt form of the compound exhibits exceptional thermal stability, with decomposition temperatures exceeding 300 degrees Celsius under controlled atmospheric conditions [13] [30]. This high thermal stability makes the compound suitable for various applications requiring elevated temperature exposure [30] [31].

Storage studies indicate that the compound remains stable when maintained at temperatures between 2-8 degrees Celsius, which represents the recommended storage conditions for long-term preservation [13] [30]. The absence of thermally labile functional groups contributes to the compound's robust thermal profile [30] [31]. Thermal gravimetric analysis confirms the stability of the molecular structure across a broad temperature range before decomposition occurs [13] [30].

Oxidative Stability

The oxidative behavior of 4-methylthio-2-oxobutanoate has been extensively characterized through enzymatic and chemical studies [29] [32]. The compound serves as a substrate for branched-chain 2-oxo acid dehydrogenase complex, which catalyzes its oxidative decarboxylation with a Michaelis constant value of 67 micromolar [32]. The maximum velocity for this enzymatic oxidation represents 27% of that observed for the natural substrate 3-methyl-2-oxobutyrate [32].

Pyruvate dehydrogenase complex does not effectively utilize 4-methylthio-2-oxobutanoate as a substrate, demonstrating selectivity in enzymatic oxidation pathways [32]. The compound's susceptibility to oxidation varies across different tissue types, with kidney tissue showing the highest specific activity for oxidative processes [29]. Chemical oxidation studies reveal that the methylthio group can undergo oxidation under specific conditions, leading to sulfoxide or sulfone formation [29] [32].

Hydrolytic Behavior

4-Methylthio-2-oxobutanoate exhibits stability toward hydrolytic degradation under physiological conditions [33]. The carboxylic acid and ketone functional groups remain intact during exposure to aqueous environments across a broad pH range [33]. The compound's resistance to hydrolysis contributes to its biological persistence and metabolic stability [12] [14] [16].

Enzymatic hydrolysis studies demonstrate that specific enzyme systems can catalyze modifications to the compound's structure, though non-enzymatic hydrolysis occurs at negligible rates under physiological conditions [33]. The stability toward hydrolytic cleavage enables the compound to maintain its structural integrity during biological processes and analytical procedures [12] [14] [33].

Role of Methionine Transaminase

4-Methylthio-2-oxobutanoate represents a central intermediate in sulfur amino acid metabolism, formed primarily through the transamination of L-methionine [1] [2]. Methionine transaminase, systematically designated as L-methionine:2-oxo-acid aminotransferase (EC 2.6.1.88), catalyzes the reversible transfer of the amino group from L-methionine to various α-keto acid acceptors, generating 4-methylthio-2-oxobutanoate as the corresponding α-keto acid derivative [2].

The enzyme demonstrates remarkable substrate specificity characteristics across different organisms. In Klebsiella pneumoniae, purified methionine transaminase exhibits optimal activity with aromatic amino acids including tyrosine, tryptophan, and phenylalanine, as well as glutamate as amino donors for the reverse reaction converting 4-methylthio-2-oxobutanoate back to methionine [3]. The enzyme exists as a homodimer composed of 45-kilodalton subunits, with kinetic analysis revealing that methionine formation from 4-methylthio-2-oxobutanoate proceeds as favorably as classical tyrosine aminotransferase reactions [3].

Distinct tissue-specific isoforms of the enzyme exhibit varied amino acid donor preferences. Cytoplasmic aspartate aminotransferase readily catalyzes glutamate-4-methylthio-2-oxobutanoate, alanine-4-methylthio-2-oxobutanoate, and aromatic amino acid transamination reactions with approximately equal efficiency [4]. In contrast, mitochondrial aspartate aminotransferase demonstrates 5- to 10-fold higher efficiency with glutamate compared to aromatic amino acids as amino donors, suggesting compartment-specific regulation of methionine regeneration [4].

Transamination Mechanisms

The transamination mechanism follows the classical ping-pong bi-bi kinetic pattern characteristic of pyridoxal phosphate-dependent aminotransferases [5] [6]. The reaction proceeds through two distinct half-reactions involving the formation and resolution of a quinonoid intermediate complex [5].

During the first half-reaction, the α-amino group of L-methionine attacks the aldehyde carbon of enzyme-bound pyridoxal phosphate, forming a covalent aldimine linkage [6]. Subsequent abstraction of the α-hydrogen facilitates quinonoid intermediate formation, with concomitant release of 4-methylthio-2-oxobutanoate and conversion of the cofactor to pyridoxamine phosphate [5]. The second half-reaction involves attack of an incoming α-keto acid on the amino group of pyridoxamine phosphate, regenerating the pyridoxal phosphate form and releasing the corresponding amino acid product [6].

The stereochemical course of the reaction maintains strict chirality control, with the enzyme exclusively producing L-methionine from 4-methylthio-2-oxobutanoate [3]. Kinetic studies demonstrate that the forward and reverse reactions proceed with similar efficiency, indicating that the equilibrium position depends primarily on substrate and product concentrations rather than thermodynamic favorability of either direction [3].

Cofactor Requirements

Pyridoxal phosphate serves as the essential cofactor for all methionine transaminase reactions [7] [8]. This vitamin B6 derivative functions as a covalently attached prosthetic group, forming a Schiff base linkage with a specific lysine residue in the enzyme active site [7]. The cofactor requirement represents an absolute dependency, as apoenzyme preparations exhibit no detectable catalytic activity in the absence of pyridoxal phosphate supplementation [7].

Additional cofactor requirements include maintaining appropriate ionic strength and pH conditions for optimal enzyme stability and activity [7]. Magnesium and zinc ions have been identified as important cofactors in related aminotransferase systems, though their specific roles in methionine transaminase function require further investigation [9].

The availability of pyridoxal phosphate represents a potential regulatory point for transamination flux [7]. Vitamin B6 deficiency states significantly impair methionine transaminase activity, leading to altered sulfur amino acid metabolism patterns [7]. Conversely, pyridoxal phosphate supplementation can enhance enzyme activity and influence the metabolic fate of methionine-derived intermediates [8].

| Enzyme Source | Preferred Amino Donors | Cofactor Requirements | Molecular Weight (kDa) |

|---|---|---|---|

| Klebsiella pneumoniae | Tyrosine, Tryptophan, Phenylalanine, Glutamate | Pyridoxal phosphate (PLP) | 45 (homodimer) |

| Cytoplasmic AspAT (human) | Glutamate, Aromatic amino acids | Pyridoxal phosphate (PLP) | N/A |

| Mitochondrial AspAT (human) | Glutamate (5-10x more effective than aromatic) | Pyridoxal phosphate (PLP) | N/A |

Position in Sulfur Amino Acid Metabolism

Relationship to Cysteine Metabolism

4-Methylthio-2-oxobutanoate occupies a strategic position within the broader sulfur amino acid metabolic network, serving as a branch point that connects methionine catabolism with cysteine biosynthetic pathways [10] [11]. The compound represents an alternative pathway for sulfur amino acid metabolism that operates independently of the classical transmethylation and transsulfuration routes [11].

The relationship between 4-methylthio-2-oxobutanoate and cysteine metabolism occurs through several interconnected mechanisms. Homocysteine, a central intermediate in sulfur amino acid metabolism, can serve as both a precursor for methionine regeneration and as a substrate for cysteine biosynthesis through the transsulfuration pathway [10]. When 4-methylthio-2-oxobutanoate levels increase, the resulting metabolic flux can influence homocysteine concentrations, thereby affecting the balance between methionine conservation and cysteine production [12].

Cysteine metabolism itself involves complex regulatory mechanisms that maintain cellular sulfur homeostasis [13]. Cysteine dioxygenase represents a key control point, with its activity being upregulated in response to elevated cysteine concentrations through a cysteine-responsive stabilization mechanism [10]. This regulation ensures that excess cysteine is efficiently catabolized to prevent accumulation of potentially toxic sulfur-containing intermediates [10].

The integration of 4-methylthio-2-oxobutanoate metabolism with cysteine pathways becomes particularly important under conditions of sulfur amino acid restriction [14]. During cysteine limitation, enhanced flux through the methionine transamination pathway can provide alternative sources of reduced sulfur compounds, helping to maintain cellular sulfur balance [14].

Integration with S-Adenosylmethionine Cycle

The S-adenosylmethionine cycle represents one of the most metabolically expensive biosynthetic pathways in cellular metabolism, consuming the equivalent of three ATP molecules per cycle through the unusual consumption of both phosphate and pyrophosphate during S-adenosylmethionine synthesis [15]. 4-Methylthio-2-oxobutanoate metabolism interfaces with this cycle through multiple regulatory nodes that control sulfur amino acid flux distribution.

S-adenosyl-4-methylthio-2-oxobutanoate represents a direct metabolic intermediate linking the transamination pathway with S-adenosylmethionine metabolism [16] [17]. This compound functions as both a metabolic intermediate and a regulatory molecule, serving as a substrate for enzymatic reactions while simultaneously acting as a transcriptional co-regulator in human cells [18] [19].

The formation of S-adenosyl-4-methylthio-2-oxobutanoate occurs through the direct interaction of 4-methylthio-2-oxobutanoate with S-adenosylmethionine or its derivatives [16]. This reaction provides a mechanism for integrating the transamination pathway with the broader S-adenosylmethionine cycle, allowing cells to coordinate sulfur amino acid metabolism with methylation reactions and polyamine biosynthesis [16].

Regulatory control of S-adenosylmethionine cycle flux involves allosteric inhibition of 5,10-methylenetetrahydrofolate reductase by S-adenosylmethionine, creating a feedback mechanism that prevents excessive consumption of methyl groups when S-adenosylmethionine levels are high [20]. This regulation directly impacts the availability of substrates for 4-methylthio-2-oxobutanoate formation and subsequent metabolism [20].

Connection to 5'-Methylthioadenosine Metabolism

The methionine salvage pathway, also known as the 5'-methylthioadenosine cycle, represents a universally conserved mechanism for recovering the sulfur and carbon skeleton components of S-adenosylmethionine after its utilization in polyamine biosynthesis and other methylation reactions [21] [15] [22].

5'-Methylthioadenosine phosphorylase catalyzes the initial step in this salvage pathway, cleaving 5'-methylthioadenosine to produce adenine and 5-methylthioribose-1-phosphate [21] [23]. The subsequent enzymatic steps involve isomerization, dehydration, and rearrangement reactions that ultimately generate 4-methylthio-2-oxobutanoate as a key intermediate [21].

The efficiency of this salvage pathway demonstrates the metabolic importance of conserving sulfur-containing compounds [22]. Loss of 5'-methylthioadenosine phosphorylase activity, which occurs frequently in cancer cells through co-deletion with the tumor suppressor gene CDKN2A, leads to accumulation of 5'-methylthioadenosine and disruption of normal sulfur amino acid homeostasis [24] [25].

Regulation of 5'-methylthioadenosine phosphorylase involves both transcriptional and post-translational mechanisms [23] [26]. The enzyme is subject to redox regulation through oxidation of specific cysteine residues, providing a mechanism for coordinating salvage pathway activity with cellular oxidative status [23]. Additionally, transcriptional regulation through CCAAT-binding factor ensures that enzyme expression levels match cellular demands for methionine salvage [26].

| Compound | Molecular Formula | Role in Pathway | Biological Activity |

|---|---|---|---|

| L-Methionine | C5H11NO2S | Substrate for transamination | Essential amino acid |

| 4-Methylthio-2-oxobutanoate | C5H8O3S | Central α-keto acid intermediate | Precursor to volatile compounds |

| S-Adenosyl-4-methylthio-2-oxobutanoate | C15H20N5O6S+ | S-adenosyl derivative | Transcriptional regulator |

Metabolic Fate

Conversion to Methional

The conversion of 4-methylthio-2-oxobutanoate to methional represents a critical branch point in sulfur amino acid metabolism, proceeding through oxidative decarboxylation catalyzed by the branched-chain 2-oxo acid dehydrogenase complex [27] [28]. This multienzyme complex, normally responsible for catabolizing branched-chain amino acid derivatives, exhibits significant activity toward 4-methylthio-2-oxobutanoate with a Km value of 67 microM [27].

The branched-chain 2-oxo acid dehydrogenase complex demonstrates 27% of its maximal velocity with 4-methylthio-2-oxobutanoate compared to its preferred substrate 3-methyl-2-oxobutyrate [27]. This catalytic efficiency indicates that methional formation represents a physiologically relevant pathway under conditions where 4-methylthio-2-oxobutanoate concentrations are elevated [28].

The enzymatic conversion proceeds through the classical oxidative decarboxylation mechanism characteristic of 2-oxo acid dehydrogenase complexes [27]. The E1 component (α-ketoacid dehydrogenase) catalyzes the initial decarboxylation using thiamine pyrophosphate as cofactor, generating a covalent intermediate that is subsequently processed by the E2 component (dihydrolipoyl transacylase) and E3 component (dihydrolipoamide dehydrogenase) to produce methional, carbon dioxide, and reduced cofactors [27].

Methional formation also occurs through non-enzymatic pathways under specific conditions [29]. In the presence of flavin mononucleotide and light, 4-methylthio-2-oxobutanoate can undergo photochemical oxidation to generate methional, ammonia, and carbon dioxide [29]. Additionally, thermal processing and Maillard reaction conditions can promote methional formation through Strecker degradation mechanisms [29].

Relationship to Methanethiol Production

Methanethiol represents the ultimate volatile sulfur product in the degradation pathway of 4-methylthio-2-oxobutanoate [30] [31]. The formation of methanethiol occurs through multiple enzymatic and chemical pathways that collectively contribute to volatile sulfur compound emissions in biological systems [30].

Direct enzymatic production of methanethiol from methionine involves methionine γ-lyase activity, which cleaves the carbon-sulfur bond to release methanethiol, α-ketobutyrate, and ammonia [31]. However, this enzyme also exhibits activity toward 4-methylthio-2-oxobutanoate derivatives, providing an alternative route for methanethiol formation [31].

The metabolic significance of methanethiol production extends beyond simple waste elimination [30]. Methanethiol serves as a potent signaling molecule in microbial communities and contributes to sulfur cycling in environmental systems [30]. In mammalian systems, methanethiol production requires careful regulation due to its toxicity and potential for oxidative damage [30].

Methanethiol oxidase activity provides a protective mechanism against methanethiol accumulation [30]. This copper-dependent enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen sulfide, and hydrogen peroxide, effectively detoxifying this volatile compound while generating products that can be further metabolized [30].

Role in Volatile Sulfur Compound Formation

The formation of volatile sulfur compounds from 4-methylthio-2-oxobutanoate represents a complex network of enzymatic and chemical reactions that contribute significantly to biological sulfur cycling [32] [33]. These compounds include methanethiol, dimethyl disulfide, methional, and 3-methylthiopropionic acid, each arising through distinct metabolic pathways [32].

Oxidative decarboxylation pathways generate 3-methylthiopropionic acid directly from 4-methylthio-2-oxobutanoate through the action of branched-chain 2-oxo acid dehydrogenase complex [33]. This pathway provides an alternative to methional formation and represents a major route for volatile sulfur compound production in bacterial systems [32].

The regulatory control of volatile sulfur compound formation involves complex interactions between multiple enzymatic systems [32]. Conditions favoring oxidative metabolism promote 3-methylthiopropionic acid formation, while reductive conditions favor methional and methanethiol production [32]. Environmental factors including oxygen availability, pH, and cofactor concentrations significantly influence the distribution of volatile products [32].

Industrial and environmental applications of volatile sulfur compound formation have led to extensive characterization of the underlying biochemical pathways [32]. Understanding these mechanisms enables optimization of biotechnological processes for flavor compound production and development of strategies for controlling unwanted sulfur emissions in food processing and waste treatment applications [32].

Regulatory Mechanisms

Transcriptional Controls

Transcriptional regulation of genes involved in 4-methylthio-2-oxobutanoate metabolism involves multiple regulatory systems that respond to sulfur availability, metabolic state, and environmental conditions [34] [35]. The most well-characterized system involves the FhuR/CmbR regulator in Lactococcus lactis, which controls the expression of genes responsible for cysteine and methionine supply [34].

FhuR functions as a LysR-type transcriptional regulator that activates seven transcriptional units encoding the complete set of genes responsible for sulfur amino acid biosynthesis and metabolism [34]. The regulator exhibits specific binding to promoter regions containing conserved DNA sequence motifs characteristic of LysR-type transcriptional regulator recognition sites [34].

The activity of FhuR is modulated by O-acetyl serine, the first intermediate in cysteine biosynthesis [34]. Addition of O-acetyl serine to purified FhuR protein significantly modifies its binding affinity for target promoters, suggesting that cellular O-acetyl serine concentrations serve as a signal for sulfur amino acid metabolic state [34]. This regulatory mechanism ensures coordinated expression of sulfur metabolism genes in response to cellular sulfur demands [34].

In human cells, the transcriptional regulation of methylthioadenosine phosphorylase involves CCAAT-binding factor (nuclear factor-Y) which recognizes specific CCAAT motifs within the gene promoter [26]. Two functional CCAAT elements located at positions -372 and -165 relative to the transcription start site control basal and induced expression levels [26]. The distal CCAAT motif exhibits stronger binding activity and plays a major role in transcriptional activation under normal physiological conditions [26].

Enzymatic Regulation

Enzymatic regulation of 4-methylthio-2-oxobutanoate metabolism occurs through multiple mechanisms including allosteric control, covalent modification, and compartmentalization [35] [13]. The branched-chain 2-oxo acid dehydrogenase complex, responsible for methional formation, is subject to regulation by phosphorylation-dephosphorylation cycles similar to those controlling pyruvate dehydrogenase activity [27].

Branched-chain 2-oxo acid dehydrogenase kinase catalyzes the phosphorylation and inactivation of the E1 component of the complex [27]. Both 4-methylthio-2-oxobutanoate and 2-oxobutyrate inhibit this kinase with half-maximal inhibition occurring at 45 microM and 50 microM respectively [27]. This inhibition prevents complex inactivation during periods of elevated substrate availability, ensuring continued flux through the oxidative decarboxylation pathway [27].

Methylthioadenosine phosphorylase regulation involves redox-sensitive mechanisms that modulate enzyme activity in response to cellular oxidative status [23]. Hydrogen peroxide exposure results in reversible inactivation through oxidation of specific cysteine residues (Cys 136 and Cys 223) to sulfenic acid intermediates [23]. This modification reduces Vmax without affecting substrate binding affinity, providing a mechanism for coordinating salvage pathway activity with cellular redox state [23].

Allosteric regulation of key enzymes involves feedback inhibition mechanisms that prevent excessive accumulation of pathway intermediates [20]. S-adenosylmethionine acts as an allosteric inhibitor of 5,10-methylenetetrahydrofolate reductase, controlling the flux of methyl groups into transmethylation reactions [20]. This regulation indirectly affects 4-methylthio-2-oxobutanoate formation by controlling the availability of S-adenosylmethionine for methylation and polyamine biosynthetic reactions [20].

Feedback Inhibition Processes

Feedback inhibition represents a critical regulatory mechanism for maintaining homeostasis in sulfur amino acid metabolism [35] [13]. Cysteine exerts potent feedback inhibition on serine acetyltransferase, the first committed enzyme in cysteine biosynthesis [34]. This regulation prevents excessive cysteine production and helps maintain appropriate sulfur amino acid ratios [34].

The molecular basis for cysteine feedback inhibition involves direct binding of cysteine to the regulatory domain of serine acetyltransferase [34]. This binding induces conformational changes that reduce enzyme activity and effectively limit the rate of O-acetyl serine formation [34]. The inhibition is competitive with respect to serine and non-competitive with respect to acetyl-coenzyme A, indicating a specific regulatory binding site distinct from the active site [34].

Methionine-dependent feedback regulation occurs through multiple pathways that coordinate sulfur amino acid synthesis with cellular methionine pools [35]. High methionine concentrations promote increased flux through the transamination pathway, generating 4-methylthio-2-oxobutanoate and its subsequent metabolites [36]. This increased flux serves as a mechanism for preventing methionine toxicity while maintaining sulfur homeostasis [36].

Advanced regulatory mechanisms involve metabolite compartmentalization that creates distinct pools of sulfur amino acids with different metabolic fates [37]. Exogenous methionine and endogenously synthesized methionine appear to be metabolized through partially separate pathways, with different effects on S-adenosylmethionine synthesis and utilization [37]. This compartmentalization allows cells to maintain essential methylation reactions while simultaneously processing excess methionine through alternative pathways including 4-methylthio-2-oxobutanoate formation [37].

| Regulatory Level | Target/Mechanism | Regulatory Signal | Effect on Pathway |

|---|---|---|---|

| Transcriptional | FhuR/CmbR regulation in L. lactis | O-acetyl serine (OAS) | Activates sulfur amino acid genes |

| Enzymatic (Allosteric) | S-adenosylmethionine regulation of MTHFR | SAM concentration | Controls transmethylation flux |

| Feedback Inhibition | Cysteine inhibition of serine acetyltransferase | Cysteine concentration | Controls cysteine biosynthesis |

| Post-translational | Cysteine dioxygenase stabilization | Cysteine-responsive mechanism | Controls cysteine catabolism |